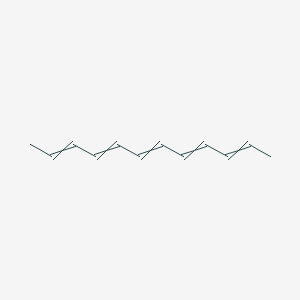
Dodeca-2,4,6,8,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,4,6,8,10-pentaene: is an organic compound with the molecular formula C12H16 . It is a linear polyene, characterized by alternating double and single bonds along a carbon chain. This compound is notable for its conjugated system of π-electrons, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,4,6,8,10-pentaene typically involves the coupling of smaller alkenes or the dehydrohalogenation of halogenated precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize transition metal catalysts to facilitate the coupling of smaller alkene units under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Dodeca-2,4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound results in the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens (e.g., Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
Dodeca-2,4,6,8,10-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and electron delocalization.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which dodeca-2,4,6,8,10-pentaene exerts its effects involves the interaction of its conjugated π-electrons with various molecular targets. These interactions can lead to changes in electronic structure and reactivity, influencing the compound’s behavior in chemical reactions. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
- Deca-2,4,6,8-tetraene
- Tetradeca-2,4,6,8,10,12-hexaene
- Hexadeca-2,4,6,8,10,12,14-heptaene
Comparison: Dodeca-2,4,6,8,10-pentaene is unique due to its specific chain length and the number of conjugated double bonds. Compared to deca-2,4,6,8-tetraene, it has an additional double bond, which enhances its conjugation and potentially its reactivity. Tetradeca-2,4,6,8,10,12-hexaene and hexadeca-2,4,6,8,10,12,14-heptaene have longer chains and more double bonds, which can further influence their chemical properties and applications .
Properties
CAS No. |
2423-78-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
dodeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H16/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H,1-2H3 |
InChI Key |
XNHIPSAGFRNPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


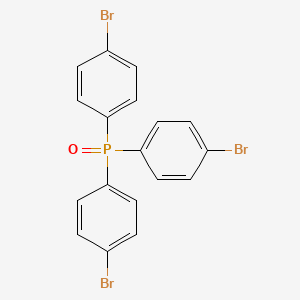
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
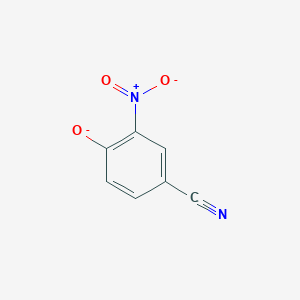
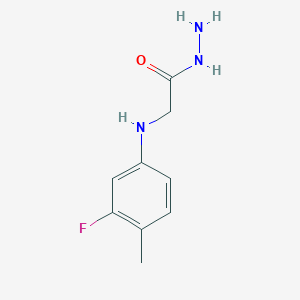
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
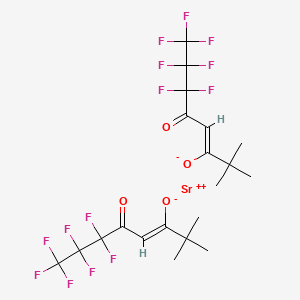
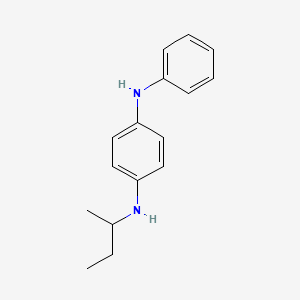
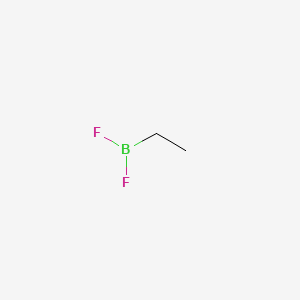
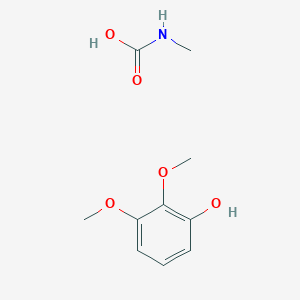
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
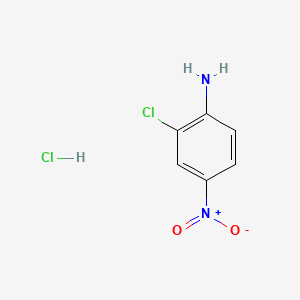
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
